REACTION_CXSMILES
|
[Br:1][C:2]1([C:5]([NH:7][CH2:8][C:9](=[O:11])[CH3:10])=O)[CH2:4][CH2:3]1.O.O.O.O.O.O.O.O.O.O.C(=O)([O-])[O-].[Na+].[Na+]>S(=O)(=O)(O)O>[Br:1][C:2]1([C:5]2[O:11][C:9]([CH3:10])=[CH:8][N:7]=2)[CH2:3][CH2:4]1 |f:1.2.3.4.5.6.7.8.9.10.11.12.13|
|
Name
|
1-bromo-N-(2-oxopropyl)-cyclopropane-1-carbamide
|
Quantity
|
4.62 g
|
Type
|
reactant
|
Smiles
|
BrC1(CC1)C(=O)NCC(C)=O
|
Name
|
|
Quantity
|
35.47 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium carbonate decahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
EXTRACTION
|
Details
|
Then, it is extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried on sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1(CC1)C=1OC(=CN1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.79 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |